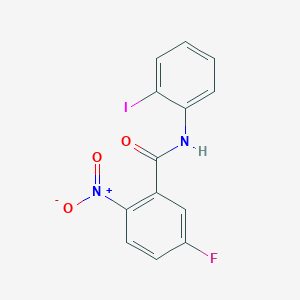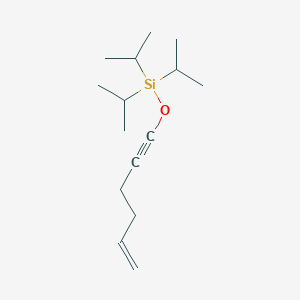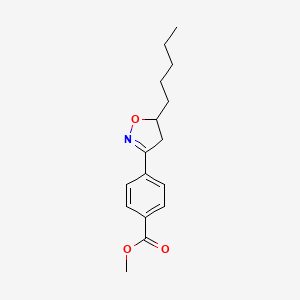
Benzamide, 5-fluoro-N-(2-iodophenyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-fluoro-N-(2-iodophenyl)-2-nitro- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a fluorine atom at the 5th position, an iodine atom at the 2nd position of the phenyl ring, and a nitro group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-fluoro-N-(2-iodophenyl)-2-nitro- typically involves multiple steps. One common synthetic route starts with the nitration of 5-fluorobenzamide to introduce the nitro group at the 2nd position. This is followed by the iodination of the phenyl ring at the 2nd position using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-fluoro-N-(2-iodophenyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.
Major Products
Reduction: 5-fluoro-N-(2-iodophenyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Coupling: Complex biaryl or diaryl compounds.
Scientific Research Applications
Benzamide, 5-fluoro-N-(2-iodophenyl)-2-nitro- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Material Science: It is utilized in the synthesis of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of Benzamide, 5-fluoro-N-(2-iodophenyl)-2-nitro- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl-
- Benzamide, 5-chloro-N-(2-iodophenyl)-2-nitro-
- Benzamide, 5-fluoro-N-(2-bromophenyl)-2-nitro-
Uniqueness
Benzamide, 5-fluoro-N-(2-iodophenyl)-2-nitro- is unique due to the specific combination of substituents on the benzamide core. The presence of both fluorine and iodine atoms, along with the nitro group, imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
CAS No. |
826991-61-1 |
|---|---|
Molecular Formula |
C13H8FIN2O3 |
Molecular Weight |
386.12 g/mol |
IUPAC Name |
5-fluoro-N-(2-iodophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C13H8FIN2O3/c14-8-5-6-12(17(19)20)9(7-8)13(18)16-11-4-2-1-3-10(11)15/h1-7H,(H,16,18) |
InChI Key |
LLDJIOLUJUDUAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)F)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)




![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)

![[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14229830.png)

![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)
![Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14229844.png)
![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)
